![molecular formula C12H9FO2 B3157490 2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]- CAS No. 849806-55-9](/img/structure/B3157490.png)
2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]-
Descripción general
Descripción
2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]- is a chemical compound with various physical and chemical properties. It is used as an organic building block in chemical synthesis . It is also used as a precursor for the production of valuable biopolymers .
Molecular Structure Analysis
The molecular structure of 2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]- can be represented by the formula C12H9FO2 . The exact structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]- include its molecular formula C12H9FO2 and its molecular weight. For a comprehensive list of properties, it is recommended to refer to specialized databases .Safety and Hazards
The safety data sheet for a similar compound, 5-Methyl-2-furaldehyde, indicates that it is a combustible liquid that can cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and to use it only in well-ventilated areas . For specific safety and hazard information on 2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]-, it is advised to refer to its specific safety data sheet.
Propiedades
IUPAC Name |
5-[(3-fluorophenyl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-10-3-1-2-9(6-10)7-11-4-5-12(8-14)15-11/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLHYWHUKBKJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)

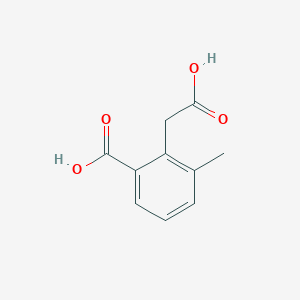
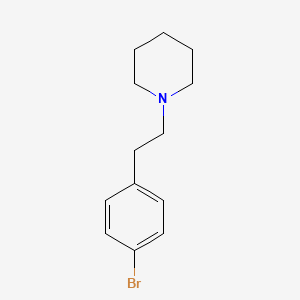
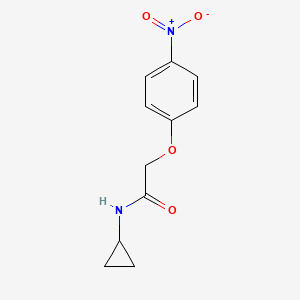
![7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde](/img/structure/B3157466.png)

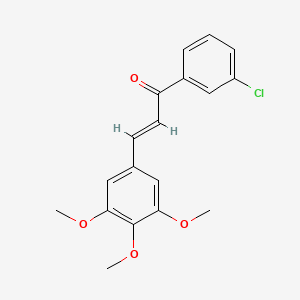


![Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B3157511.png)
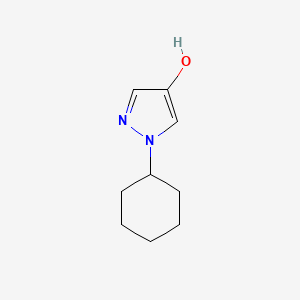
![2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3157528.png)